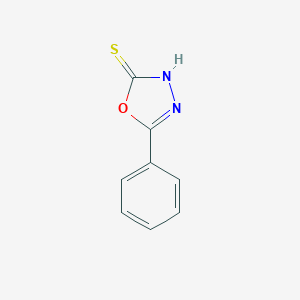
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol
概要
説明
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol, also known as DMF-MeBIM, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. In biochemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to inhibit certain enzymes and has been studied as a potential enzyme inhibitor. In pharmacology, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol is not fully understood. However, it has been found to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has several advantages for lab experiments. It can be synthesized with high purity and yield, which makes it suitable for use in various experiments. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been extensively studied, which makes it a well-understood compound. However, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been realized. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be expensive to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol. One potential direction is the study of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential as an enzyme inhibitor. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be modified to produce analogs with improved properties, which can be studied for their potential applications. Finally, the synthesis method for (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can be optimized to produce higher yields and reduce the cost of production.
特性
CAS番号 |
199594-81-5 |
|---|---|
製品名 |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
分子式 |
C16H14F2N2O |
分子量 |
288.29 g/mol |
IUPAC名 |
[1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H14F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,21H,8-9H2,1H3 |
InChIキー |
ICUYCZJMCOJKBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
正規SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
その他のCAS番号 |
199594-81-5 |
同義語 |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
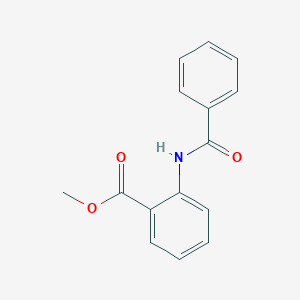
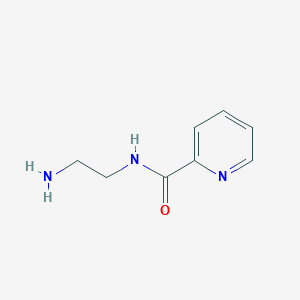
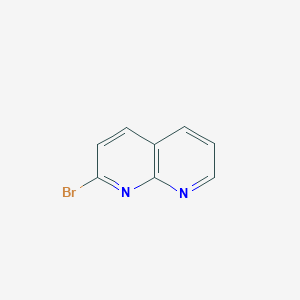
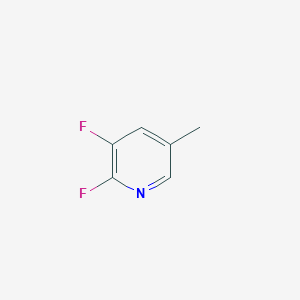
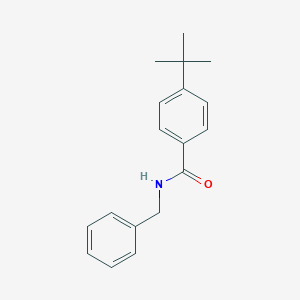
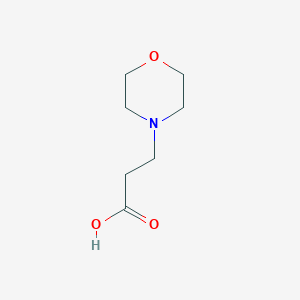
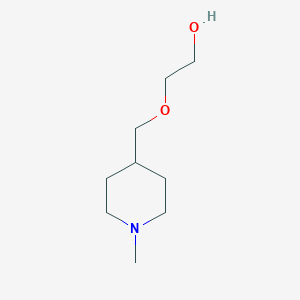
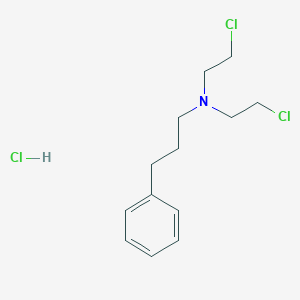


![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
